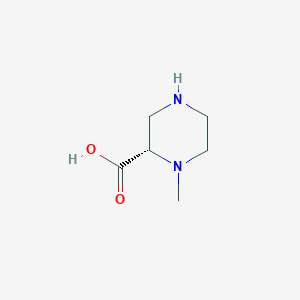![molecular formula C12H21NO3 B13030899 tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a tert-butyl carbamate group adds to its stability and reactivity, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The tert-butyl carbamate group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The spirocyclic structure provides stability and specificity to these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl and a carbamate group. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl N-[(7R)-2-hydroxyspiro[3.3]heptan-7-yl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)/t8?,9-,12?/m1/s1 |
InChI-Schlüssel |
BCCAJULAAKGQIN-NBBOBHDQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC12CC(C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)
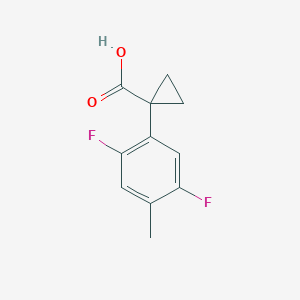
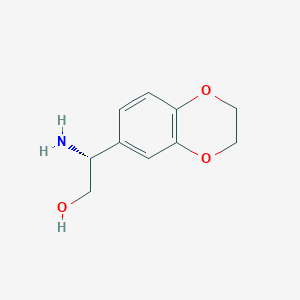
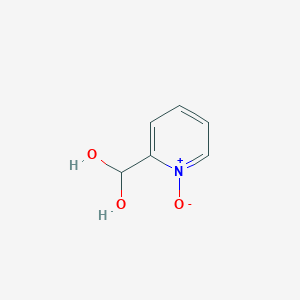

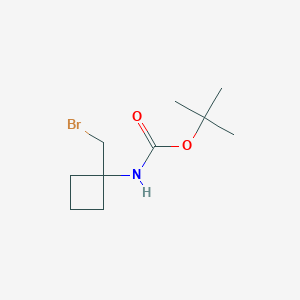
![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)

